molecular formula C8H5F2N B067218 5,6-Difluoroindole CAS No. 169674-01-5

5,6-Difluoroindole

Cat. No. B067218
M. Wt: 153.13 g/mol
InChI Key: YCVSNMPGFSFANR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Difluoroindole and its derivatives involves various methodologies, including palladium-catalyzed coupling and ring-closing reactions. For instance, liquid crystal compounds with a 5,6-difluorobenzofuran core were synthesized through palladium-catalyzed coupling, demonstrating the adaptability of fluoroindole structures in synthesizing complex molecules with broad nematic ranges and high dielectric anisotropies, suggesting potential applications in display devices (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of 5,6-Difluoroindole and related compounds shows significant influence from the presence of fluorine atoms. Fluorine's high electronegativity and small size allow for the formation of highly stable and compact molecular structures. Studies on various fluorinated molecules reveal that fluorocarbon substituents can induce strong intermolecular interactions and phase separation between aromatic cores and fluorocarbon chains, affecting the molecular and solid-state properties of these compounds (Facchetti et al., 2004).

Chemical Reactions and Properties

5,6-Difluoroindole exhibits unique chemical reactions due to the presence of fluorine. The fluorine atoms significantly influence the compound's reactivity, enabling specific chemical transformations that are not feasible with non-fluorinated indoles. For example, the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds through reactions of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds demonstrates the unique reactivity conferred by the difluoro groups (Yang et al., 2007).

Physical Properties Analysis

The physical properties of 5,6-Difluoroindole derivatives, such as their solid-state fluorescence efficiencies and phase behaviors, are profoundly affected by fluorination. For instance, fluorinated derivatives exhibit high solid-state fluorescence efficiencies, a feature that is quite surprising given the strong intermolecular interactions present. These findings suggest potential applications in optoelectronic devices (Facchetti et al., 2004).

Chemical Properties Analysis

The chemical properties of 5,6-Difluoroindole, such as its electron affinity, bond dissociation energies, and reactivity towards various chemical reagents, are significantly influenced by the difluoro substitution. The presence of fluorine atoms not only enhances the molecule's oxidation potential but also affects its Lewis acidity and reactivity towards nucleophiles. Research into transition metal hexafluorides highlights the extraordinary oxidizer and Lewis acid properties of fluorinated compounds, underscoring the potential utility of 5,6-Difluoroindole in various chemical reactions (Craciun et al., 2010).

Scientific Research Applications

  • Synthetic Chemistry and Material Science

    • Li et al. (2019) conducted a study on the chemical composition of soft coral, leading to the discovery of new compounds with significant inhibitory activity. This research highlights the potential of marine-derived compounds, like those structurally similar to 5,6-difluoroindole, in the development of new materials and bioactive agents (Li et al., 2019).
    • Ochiai et al. (2007) explored synthetic methodologies that could be applicable to the synthesis of compounds like 5,6-difluoroindole, demonstrating the importance of these compounds in organic synthesis and material science (Ochiai et al., 2007).
    • The work of Silvestri et al. (2004) on synthetic approaches to difluoroindolecarboxylic acid ethyl esters shows the importance of 5,6-difluoroindole derivatives in chemical synthesis and their potential applications in various fields (Silvestri et al., 2004).
  • Biomedical Research

    • Bienvenu and Cadet (1996) focused on the synthesis and study of compounds structurally related to 5,6-difluoroindole, which are important for understanding biochemical processes and developing pharmaceuticals (Bienvenu & Cadet, 1996).
    • Lin et al. (2011) developed an efficient difluorohydroxylation method for substituted indoles, highlighting the relevance of 5,6-difluoroindole and its derivatives in medicinal chemistry (Lin et al., 2011).
  • Advanced Material Applications

    • Research by Li et al. (2020) on new liquid crystal compounds with a core structure related to 5,6-difluoroindole indicates the potential of these compounds in the development of advanced materials for display technologies (Li et al., 2020).
  • Environmental and Biological Applications

    • Tseng et al. (2014) investigated the biotransformation of fluorotelomer alcohols by fungi, which could be relevant for understanding the environmental impact and degradation pathways of compounds structurally similar to 5,6-difluoroindole (Tseng et al., 2014).

Safety And Hazards

5,6-Difluoroindole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSNMPGFSFANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381099
Record name 5,6-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoroindole

CAS RN

169674-01-5
Record name 5,6-Difluoro-1H-indole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoroindole
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Record name 5,6-Difluoro-1H-indole
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Synthesis routes and methods

Procedure details

A suspension of [2-(4,5-difluoro-2-nitro-phenyl)-vinyl]-dimethyl-amine (7.0 g, 30.7 mmol) and 10% palladium on charcoal (1.4 g) in methyl alcohol was hydrogenated in a Parr apparatus at 50 psi for 2 h and then filtered through Celite. The filtrate was concentrated in vacuo and the crude product purified by silica gel column chromatography (hexanes/ethyl acetate, 8:2) to afford 5,6-difluoroindole (1.28 g, 28%) as a yellow solid. 1H-NMR δ(400 MHz, CDCl3) 8.10 (1H, br s), 7.36 (1H, dd, J=10.7, 7.8 Hz), 7.22 (1H, t, J=2.8 Hz), 7.17 (1H, dd, J=7.4, 3.1 Hz), 6.50 (1H, m).
Name
[2-(4,5-difluoro-2-nitro-phenyl)-vinyl]-dimethyl-amine
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

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